molecular formula C11H5F3N4O2S B604328 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid CAS No. 1354752-43-4

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

Cat. No.: B604328
CAS No.: 1354752-43-4
M. Wt: 314.25g/mol
InChI Key: BONHTHDJTHMSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been synthesized and studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 1610 cm^-1 (C=N), 751 cm^-1 (C–S–C), 2914 cm^-1 (C–H arom), 1263 cm^-1 (N–N=C), and 1133 cm^-1 (C–F). The 1H NMR spectrum (CDCl3, 400 MHz) shows various peaks, indicating the presence of different types of hydrogen atoms .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials. For instance, similar compounds have shown promising results in anticancer research . Therefore, this compound could be studied for its potential anticancer properties and other therapeutic applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHTHDJTHMSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.